molecular formula C17H16BrClN2O3 B5796928 N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide

N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide

Cat. No. B5796928
M. Wt: 411.7 g/mol
InChI Key: VAZNTRKEVDLUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1 is not fully understood. However, it has been proposed that it inhibits the activity of enzymes involved in cell proliferation and DNA replication, leading to cell death. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Compound 1 has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes. In addition, N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1 has been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1 in lab experiments is its broad-spectrum activity against cancer, fungi, and bacteria. This makes it a promising candidate for the development of novel therapeutics. However, its mechanism of action is not fully understood, which may limit its use in certain applications. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for research on N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1. One area of interest is the development of novel therapeutics based on its anticancer, antifungal, and antibacterial properties. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more effective treatments. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties, which are important considerations for its use in clinical settings.

Synthesis Methods

The synthesis of N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1 involves the reaction of 4-chlorobenzenecarboximidamide with 4-bromo-2,5-dimethylphenol and acetic anhydride in the presence of a catalyst. The resulting N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide is purified through column chromatography to obtain N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1 in high yields.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In vitro studies have shown that N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide 1 is effective against various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the growth of several fungal and bacterial strains.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-10-8-15(11(2)7-14(10)18)23-9-16(22)24-21-17(20)12-3-5-13(19)6-4-12/h3-8H,9H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNTRKEVDLUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate

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